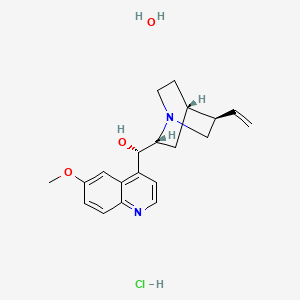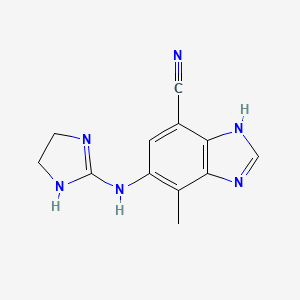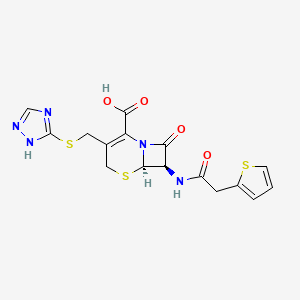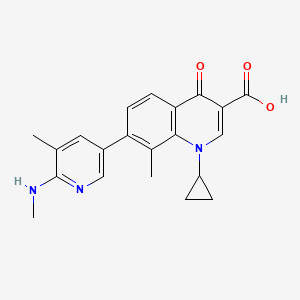
奥硝唑
描述
Ozenoxacin is a non-fluorinated quinolone antibiotic used primarily for the treatment of impetigo, a bacterial skin infection. It is marketed under the brand names Ozanex and Xepi. Ozenoxacin is effective against bacteria that have developed resistance to fluoroquinolone antibiotics .
科学研究应用
奥硝唑在科学研究中具有广泛的应用:
化学: 它被用作研究喹诺酮合成和反应的模型化合物。
生物学: 研究奥硝唑的抗菌特性及其抑制细菌 DNA 复制酶的能力。
工业: 奥硝唑用于制药行业开发局部抗菌霜.
作用机理
奥硝唑通过抑制细菌 DNA 复制酶,特别是 DNA 旋转酶和拓扑异构酶 IV 来发挥其作用。这些酶对于细菌 DNA 复制、超螺旋和染色体浓缩至关重要。 通过抑制这些酶,奥硝唑阻止细菌细胞分裂和复制,导致细菌细胞死亡 .
作用机制
Target of Action
Ozenoxacin is a quinolone antibiotic drug . Its primary targets are the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV . These enzymes are essential for bacterial DNA replication activities, including supercoiling, supercoil relaxation, chromosomal condensation, and chromosomal decatenation .
Mode of Action
Ozenoxacin executes its mechanism of action by entering into bacterial cells and acting to inhibit its primary targets, DNA gyrase A and topoisomerase IV . The inhibition of these enzymes disrupts bacterial DNA replication activities, leading to the bactericidal action of ozenoxacin .
Biochemical Pathways
The biochemical pathways affected by ozenoxacin primarily involve bacterial DNA replication. By inhibiting DNA gyrase A and topoisomerase IV, ozenoxacin disrupts the supercoiling and relaxation of DNA, as well as chromosomal condensation and decatenation . This disruption prevents the bacteria from properly replicating their DNA, leading to cell death .
Pharmacokinetics
Ozenoxacin is a topical antibiotic that exhibits no or negligible systemic absorption following repeated topical application .
Result of Action
The molecular and cellular effects of ozenoxacin’s action result in the death of bacterial cells. By inhibiting the enzymes necessary for DNA replication, ozenoxacin prevents the bacteria from replicating their DNA, which leads to cell death . Additionally, ozenoxacin has been shown to have anti-inflammatory effects, inhibiting the production of interleukin (IL)-6 and IL-8 by human epidermal keratinocytes .
Action Environment
The efficacy of antimicrobials like ozenoxacin can be influenced by several environmental factors. These include the bacterial status (such as susceptibility and resistance, tolerance, persistence, biofilm) and inoculum size, the antimicrobial concentrations, and host factors like serum effect and impact on gut microbiota
生化分析
Biochemical Properties
Ozenoxacin plays a crucial role in biochemical reactions by targeting bacterial DNA replication enzymes. Specifically, it inhibits DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division . By binding to these enzymes, Ozenoxacin prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of DNA synthesis and bacterial cell death . This interaction is particularly effective against bacteria that have developed resistance to fluoroquinolone antibiotics due to its ability to evade bacterial efflux pumps .
Cellular Effects
Ozenoxacin exhibits significant effects on various types of cells and cellular processes. In human epidermal keratinocytes and THP-1 cells (a human monocyte cell line), Ozenoxacin has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) . This anti-inflammatory activity is mediated through the inhibition of the p38 phosphorylation pathway and the degradation of IκB-α, an inhibitory factor of NF-κB . Additionally, Ozenoxacin has been observed to reduce the thickness of rat ears in a model of acute dermatitis, further demonstrating its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of Ozenoxacin involves its affinity for bacterial DNA gyrase and topoisomerase IV. Upon binding to these enzymes, Ozenoxacin inhibits their activity, leading to the disruption of bacterial DNA replication . This inhibition triggers bacterial apoptosis, effectively killing the bacteria . Ozenoxacin’s ability to evade bacterial efflux pumps enhances its efficacy against fluoroquinolone-resistant strains . The drug’s bactericidal action is primarily due to its interference with essential bacterial DNA replication activities, including supercoiling, supercoil relaxation, chromosomal condensation, and chromosomal decatenation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ozenoxacin have been observed to change over time. Studies have shown that Ozenoxacin is stable and maintains its antimicrobial activity over extended periods . In vitro and in vivo studies have demonstrated that Ozenoxacin effectively reduces bacterial load within a short period, with significant microbiological success observed after just two days of therapy . Long-term studies have indicated that Ozenoxacin does not degrade rapidly and retains its efficacy in treating bacterial infections .
Dosage Effects in Animal Models
The effects of Ozenoxacin vary with different dosages in animal models. In a mouse model of Staphylococcus aureus dermal infection, the most effective concentrations of Ozenoxacin for reducing bacterial counts were found to be 1% and 2% . Higher concentrations did not significantly increase efficacy, indicating a threshold effect. Additionally, Ozenoxacin was well tolerated in animal models, with minimal toxic or adverse effects observed at high doses . These findings suggest that Ozenoxacin is both effective and safe for use in treating bacterial infections.
Metabolic Pathways
Ozenoxacin is minimally metabolized in human hepatocytes and is not metabolized in the presence of fresh human skin discs . This minimal metabolism suggests that Ozenoxacin remains largely unchanged in the body, contributing to its stability and prolonged antimicrobial activity. The primary route of elimination for Ozenoxacin is through the kidneys, with negligible systemic absorption observed following topical application . This limited metabolism and elimination profile further support the drug’s efficacy and safety in clinical use.
Transport and Distribution
Ozenoxacin is transported and distributed within cells and tissues with moderate plasma protein binding of approximately 80-85% . This binding does not appear to be concentration-dependent, indicating consistent distribution within the body. Due to its negligible systemic absorption, tissue distribution has not been extensively studied in humans . The drug’s effective topical application suggests that it is well-distributed at the site of infection, ensuring targeted antimicrobial activity.
Subcellular Localization
The subcellular localization of Ozenoxacin has not been extensively studied. Its primary mechanism of action involves targeting bacterial DNA gyrase and topoisomerase IV within bacterial cells This targeting suggests that Ozenoxacin localizes to the bacterial cytoplasm, where it exerts its bactericidal effects
准备方法
奥硝唑是通过一系列化学反应合成的。合成涉及溴喹诺酮和吡啶基三丁基锡烷的Pd催化交叉偶联( Stille 偶联)。吡啶基三丁基锡烷由相应的二卤代吡啶通过用甲胺进行亲核芳香取代合成,用乙酸酐保护为乙酰胺,然后通过Pd催化锡烷化与双(三丁基锡)反应转化为有机锡烷。 溴喹诺酮由N-环丙基苯胺和乙氧基亚甲基丙二酸二乙酯制成,它们通过迈克尔加成反应,然后消除乙氧基和在高温下进行傅里德尔-克来夫茨酰化反应 .
化学反应分析
奥硝唑会经历各种化学反应,包括:
氧化和还原: 这些反应对于修饰喹诺酮结构以增强其抗菌特性至关重要。
取代: 亲核芳香取代用于合成吡啶基三丁基锡烷中间体。
这些反应中常用的试剂包括甲胺、乙酸酐、双(三丁基锡)和Pd催化剂。 形成的主要产物是导致最终奥硝唑化合物的中间体 .
相似化合物的比较
奥硝唑与其他喹诺酮类抗生素如莫西沙星、左氧氟沙星和环丙沙星进行比较。与这些氟喹诺酮类药物不同,奥硝唑是非氟化的,这使其具有更好的安全性。 它还显示出更高的细胞内积累和对 DNA 旋转酶和拓扑异构酶 IV 更强的抑制活性 . 这使得奥硝唑对某些耐药菌株更有效 .
类似的化合物包括:
- 莫西沙星
- 左氧氟沙星
- 环丙沙星
属性
IUPAC Name |
1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIJWUTXQAGSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947446 | |
| Record name | Ozenoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ozenoxacin is a quinolone antibiotic drug. And, like most quinolones, ozenoxacin predominately executes its mechanism of action by entering into bacterial cells and acting to inhibit the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV. As DNA gyrase A and topoisomerase IV are essential to bacterial DNA replication activities including supercoiling, supercoil relaxation, chromosomal condensation, chromosomal decatenation and more, their inhibition is the principal action of ozenoxacin's mechanism and it has been demonstrated to be bactericidal against *S. aureus* and *S. pyogenes* organisms. | |
| Record name | Ozenoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
245765-41-7 | |
| Record name | Ozenoxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245765-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ozenoxacin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245765417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozenoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ozenoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OZENOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LH498RFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ozenoxacin's mechanism of action?
A1: Ozenoxacin is a non-fluorinated quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, Ozenoxacin prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death. [, , , ]
Q2: How does Ozenoxacin's dual-targeting mechanism differ from other quinolones?
A2: Unlike some other quinolones that preferentially target either DNA gyrase or topoisomerase IV, Ozenoxacin exhibits potent inhibitory activity against both enzymes at low concentrations. [, ] This dual-targeting mechanism may contribute to its enhanced antibacterial activity and lower potential for resistance development. [, ]
Q3: What is the molecular formula and weight of Ozenoxacin?
A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of Ozenoxacin.
Q4: How does the lack of a fluorine atom in Ozenoxacin affect its activity compared to other fluoroquinolones?
A4: Although Ozenoxacin lacks a fluorine atom commonly found in fluoroquinolones, it demonstrates potent antibacterial activity, even surpassing some fluoroquinolones in certain cases. [, , , ] Studies have shown that Ozenoxacin is highly effective against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to other quinolones like ciprofloxacin and levofloxacin. [, , ]
Q5: Are there any studies exploring modifications to the Ozenoxacin structure and their impact on activity?
A5: The provided research excerpts do not delve into specific structural modifications of Ozenoxacin and their impact on activity.
Q6: What is the stability profile of Ozenoxacin in different formulations?
A6: Research indicates that Ozenoxacin demonstrates good stability in both ointment and cream formulations. [, , , ] Studies evaluating its stability under various conditions, including different temperatures and humidity levels, showed that Ozenoxacin remained stable for the duration of the studies. [, ] Additionally, research has explored nano-emulgel formulations of Ozenoxacin, which exhibited promising stability profiles over 6 months. [, ]
Q7: What is the systemic absorption of Ozenoxacin after topical application?
A7: Studies in humans have consistently shown negligible systemic absorption of Ozenoxacin after topical application of the cream or ointment formulations. [, , , , ] Even when applied to large skin areas or for extended periods, plasma concentrations of Ozenoxacin remained below the limit of quantification in most cases, indicating minimal systemic exposure. [, , , , ]
Q8: Does Ozenoxacin accumulate in skin tissues after topical application?
A8: Yes, research demonstrates that Ozenoxacin achieves high concentrations in the stratum corneum (the outermost layer of the skin) following topical application. [] Concentrations were found to be higher with twice-daily application compared to once-daily application. [] While lower concentrations were detected in the epidermis, levels in the dermis were generally below the limit of quantification, suggesting minimal penetration into deeper skin layers. []
Q9: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with Ozenoxacin?
A9: The provided research excerpts do not specifically address Ozenoxacin's interactions with drug transporters or its effects on drug-metabolizing enzymes.
Q10: What is the in vitro activity of Ozenoxacin against common skin pathogens?
A10: Ozenoxacin displays potent in vitro activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and Streptococcus pyogenes (S. pyogenes), which are primary pathogens responsible for impetigo. [, , , , , , ] It demonstrates excellent activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA) strains. [, , , , , , ] Furthermore, Ozenoxacin exhibits greater bactericidal activity compared to mupirocin and fusidic acid, achieving a 3-log reduction in colony-forming units within 4 hours. []
Q11: What in vivo models have been used to evaluate Ozenoxacin's efficacy?
A11: Researchers have utilized a mouse model of S. aureus dermal infection to assess the efficacy of various Ozenoxacin concentrations and formulations. [] The findings from these studies demonstrated that Ozenoxacin effectively reduced bacterial load in the infected mice, even surpassing the efficacy of mupirocin and retapamulin ointments. []
Q12: What is the clinical efficacy of Ozenoxacin in treating impetigo?
A12: Several clinical trials have demonstrated that Ozenoxacin 1% cream is effective in treating impetigo in both adults and children. [, , , , , ] These trials showed that Ozenoxacin achieved significantly higher clinical and microbiological success rates compared to placebo. [, , , , , ] Moreover, Ozenoxacin exhibited a rapid onset of action and was well-tolerated by patients. [, , , , , ]
Q13: What is the potential for resistance development with Ozenoxacin?
A13: Studies suggest that Ozenoxacin has a low potential for selecting resistant mutants, even in strains with pre-existing mutations in the quinolone resistance-determining region (QRDR). [, , ] Its dual-targeting mechanism, rapid penetration into bacterial cells, and high mutant prevention concentration (MPC) contribute to its low resistance profile. [, , ]
Q14: Does Ozenoxacin exhibit activity against strains resistant to other topical antibiotics, such as mupirocin?
A14: Yes, studies show that Ozenoxacin demonstrates good activity against mupirocin-resistant staphylococci. [, , , ] This characteristic makes it a potentially valuable alternative treatment option for impetigo and other skin infections caused by mupirocin-resistant strains. [, , , ]
Q15: What is the safety profile of Ozenoxacin based on preclinical and clinical studies?
A15: Preclinical studies in juvenile rats and dogs indicated that Ozenoxacin is well-tolerated and does not exhibit the typical quinolone-induced arthropathy observed with some other quinolones. [] In clinical trials, Ozenoxacin was also well-tolerated by both adults and children with minimal systemic absorption. [, , , , , , ] The most common adverse events were mild and transient application site reactions, such as erythema and pruritus, which were comparable to placebo. []
Q16: Are there any concerns regarding the potential for phototoxicity or photoallergy with Ozenoxacin?
A16: Studies specifically evaluating the phototoxic and photoallergic potential of Ozenoxacin cream formulations in healthy volunteers found no evidence of these effects. [, ] These findings suggest that, unlike some fluoroquinolones, Ozenoxacin may pose a lower risk of phototoxicity and photoallergy. [, ]
Q17: Are there any long-term safety concerns associated with Ozenoxacin use?
A17: The available research primarily focuses on short-term use of Ozenoxacin for treating impetigo, and long-term safety data are limited. Further research is needed to fully assess the potential for long-term adverse effects.
Q18: What analytical methods are used to quantify Ozenoxacin in biological samples?
A18: Researchers employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Ozenoxacin concentrations in various matrices, including plasma, skin biopsies, and tape stripping samples. [, , ] This highly sensitive and specific technique enables accurate measurement of Ozenoxacin levels, even at low concentrations. [, , ]
Q19: Are there any established bioassays for evaluating Ozenoxacin's activity?
A19: Research has investigated the development and validation of a microbiological assay (bioassay) for determining the efficacy and bioactivity of Ozenoxacin in pharmaceutical products. [] This assay utilizes a two-stage cylinder plate method with Salmonella enterica serotype Abony as the test organism. [] The assay demonstrated good linearity, precision, and accuracy for quantifying Ozenoxacin in cream formulations. []
Q20: How does Ozenoxacin compare to other topical antibiotics used to treat impetigo, such as mupirocin and retapamulin?
A20: Ozenoxacin exhibits several advantages over existing topical antibiotics like mupirocin and retapamulin. It has demonstrated superior in vitro activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA), including strains resistant to mupirocin and retapamulin. [, , , , , , ] Furthermore, clinical trials showed that Ozenoxacin achieved higher clinical and microbiological cure rates compared to placebo, with a rapid onset of action and a favorable safety profile. [, , , , , ] While mupirocin and retapamulin remain viable options, Ozenoxacin offers a valuable alternative, particularly in cases of resistance or treatment failure with these agents.
Q21: What are the potential cost implications of using Ozenoxacin compared to other topical antibiotics?
A21: While Ozenoxacin offers several clinical advantages, it's important to consider cost implications. Real-world studies comparing the economic consequences of Ozenoxacin versus mupirocin and fusidic acid for treating impetigo in Spain found that Ozenoxacin was associated with lower overall costs, driven by shorter treatment durations and fewer complications. []
Q22: Are there any ongoing studies exploring new applications for Ozenoxacin?
A22: Research is exploring the potential of Ozenoxacin for treating other bacterial skin infections beyond impetigo. For instance, one study investigated its efficacy in treating green nail syndrome caused by Pseudomonas aeruginosa and Achromobacter xylosoxidans, with promising results. [] Additionally, researchers are investigating Ozenoxacin's activity against Propionibacterium acnes, suggesting its potential use in treating acne vulgaris. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


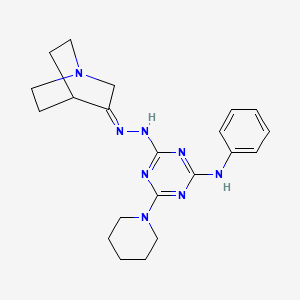
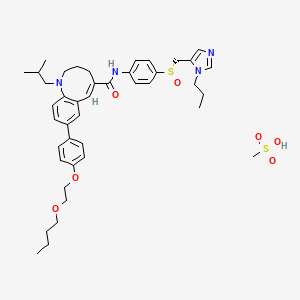
![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)
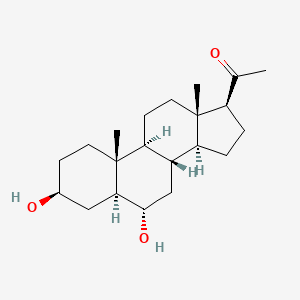
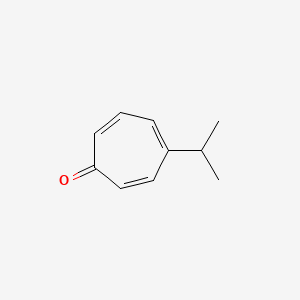
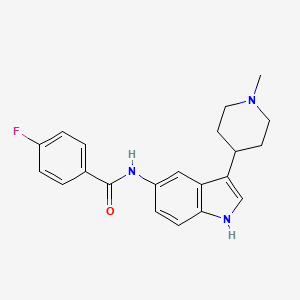

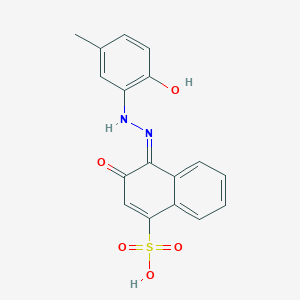
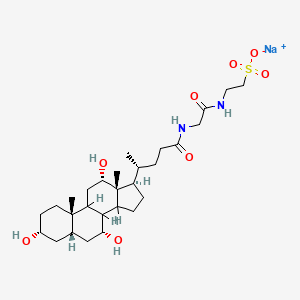
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)
